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Compound of Interest

Compound Name:
(6-Bromo-2-methoxypyridin-3-

yl)methanol

Cat. No.: B591772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel sulfonamide methoxypyridine

derivatives, closely related to compounds derived from (6-Bromo-2-methoxypyridin-3-
yl)methanol. These compounds have been investigated as dual inhibitors of

Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key

components of a signaling pathway frequently dysregulated in cancer.

While X-ray crystal structures for the specific compounds with extensive biological data were

not publicly available, this guide utilizes the crystal structure of a closely related bromo-pyridyl

sulfonamide, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, to provide insights

into the potential solid-state conformation and intermolecular interactions of this class of

inhibitors. The biological activity data is drawn from a comprehensive study on N-(5-bromo-2-

methoxypyridin-3-yl)benzenesulfonamide derivatives, which serve as the primary compounds

in this comparative analysis.

At a Glance: Structure and Activity
The core structure of the evaluated compounds consists of a sulfonamide linkage between a

substituted methoxypyridine head and various substituted aromatic and heterocyclic tails. The

biological data indicates that modifications to the tail region significantly impact the inhibitory
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potency against PI3Kα and mTOR, as well as the anti-proliferative activity against cancer cell

lines.

Comparative Biological Activity
The following table summarizes the in vitro inhibitory potency of a selection of N-(5-bromo-2-

methoxypyridin-3-yl)benzenesulfonamide derivatives against PI3Kα and mTOR kinases,

alongside their anti-proliferative effects on human cancer cell lines.

Compound
ID

R Group
(Tail)

PI3Kα IC50
(nM)

mTOR IC50
(nM)

MCF-7 IC50
(nM)

HCT-116
IC50 (nM)

1a
4-methoxy-

phenyl
15.3 88.2 1250 980

1b
2,4-difluoro-

phenyl
5.2 45.7 450 310

1c quinolin-6-yl 0.22 23 130 20

1d

4-

(dimethylami

no)phenyl

28.1 150.4 >5000 >5000

Data extracted from a representative set of analogs for illustrative purposes. Lower IC50 values

indicate higher potency.

X-ray Crystal Structure Analysis of a Representative
Analog
The crystal structure of N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide provides

a model for the three-dimensional arrangement of atoms and potential intermolecular

interactions in this class of compounds.
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Crystallographic Parameter
N-(3-Bromo-5-methyl-2-pyridyl)-4-
methylbenzenesulfonamide[1]

Formula C13H13BrN2O2S

Crystal System Monoclinic

Space Group P21/c

Unit Cell Dimensions
a = 11.832(2) Å, b = 13.305(3) Å, c = 8.6263(17)

Å, β = 105.52(3)°

Key Bond Lengths S-N(amide): ~1.65 Å, S=O: ~1.43 Å

Key Bond Angles O-S-O: ~120°, C-S-N: ~107°

Dihedral Angle (Pyridine-Benzene) 66.87 (3)°

Key Intermolecular Interactions N-H···O hydrogen bonds, π-π stacking

The dihedral angle between the pyridine and benzene rings indicates a non-planar

conformation, which may be a common feature of this compound class and influence receptor

binding.[1] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds and π-π

stacking interactions, suggesting these are important for the solid-state organization of these

molecules.[1]

Experimental Protocols
Synthesis of N-(5-bromo-2-methoxypyridin-3-
yl)benzenesulfonamide Derivatives (General Procedure)
To a solution of 5-bromo-2-methoxypyridin-3-amine in pyridine, the desired benzenesulfonyl

chloride derivative (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then

stirred at room temperature for 24 hours. After completion, the solvent is removed under

reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic

layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude

product is purified by column chromatography on silica gel to afford the target sulfonamide.

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
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The inhibitory activity of the compounds against PI3Kα and mTOR is determined using a

luminescence-based kinase assay. The assay measures the amount of ATP remaining in

solution following the kinase reaction. A decrease in luminescence indicates ATP consumption

and kinase activity. Compounds are serially diluted and incubated with the respective kinase

and its substrate in the presence of ATP. The IC50 value, the concentration of the inhibitor

required to reduce enzyme activity by 50%, is calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)
Human cancer cell lines (e.g., MCF-7 and HCT-116) are seeded in 96-well plates and allowed

to adhere overnight. The cells are then treated with various concentrations of the test

compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting

formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a

specific wavelength. The IC50 values are determined by plotting the percentage of cell viability

against the compound concentration.

Single-Crystal X-ray Diffraction
A single crystal of suitable quality is mounted on a diffractometer. X-ray diffraction data is

collected at a controlled temperature using a specific radiation source (e.g., Mo Kα). The

collected data is processed to determine the unit cell parameters and space group. The crystal

structure is solved using direct methods and refined by full-matrix least-squares on F2. The

final structure provides detailed information on bond lengths, bond angles, and intermolecular

interactions.[1]
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Synthetic Workflow

5-bromo-2-methoxypyridin-3-amine

Sulfonamide Formation
(Pyridine, rt, 24h)

Benzenesulfonyl Chloride Derivative

Column Chromatography

N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide Derivative

Click to download full resolution via product page

Caption: Synthetic workflow for N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide

derivatives.
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Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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